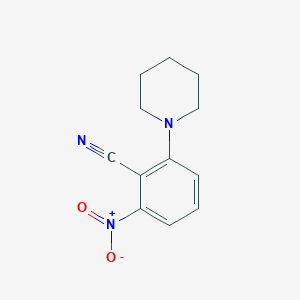

2-Nitro-6-piperidinobenzonitrile

Descripción

2-Nitro-6-piperidinobenzonitrile is a benzonitrile derivative featuring a nitro group (-NO₂) at the 2-position and a piperidine substituent (a six-membered amine ring) at the 6-position of the aromatic benzene core. The compound combines electron-withdrawing (nitro) and electron-donating (piperidine) groups, which influence its reactivity, solubility, and stability.

Propiedades

IUPAC Name |

2-nitro-6-piperidin-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-9-10-11(14-7-2-1-3-8-14)5-4-6-12(10)15(16)17/h4-6H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLQOYPNACJNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Primary Synthetic Route

The most widely reported method involves the reaction of 2,6-dinitrobenzonitrile with piperidine in a polar aprotic solvent. This SNAr reaction selectively replaces the nitro group at the 6-position due to steric and electronic factors.

Procedure :

-

2,6-Dinitrobenzonitrile (5.8 g, 1.0 eq) is dissolved in dimethylformamide (DMF) (30 mL).

-

Piperidine (10.2 mL, 2.2 eq) is added dropwise at 25–30°C.

-

The mixture is stirred for 4–6 hours under reflux (80–90°C).

-

The product is precipitated by cooling, filtered, and washed with cold ethanol.

Mechanistic and Optimization Insights

-

Solvent Effects : DMF enhances reaction rates due to its high polarity, stabilizing the Meisenheimer intermediate.

-

Temperature : Reactions at >80°C reduce side products (e.g., bis-alkylation).

-

Stoichiometry : A 2.2:1 molar ratio of piperidine to substrate minimizes unreacted starting material.

Nitration of 6-Piperidinobenzonitrile

Two-Step Synthesis via Intermediate Nitration

For cases where 2,6-dinitrobenzonitrile is unavailable, a nitration step is introduced:

Step 1: Synthesis of 6-Piperidinobenzonitrile

-

Substrate : 2-Chloro-6-nitrobenzonitrile reacts with piperidine in acetonitrile at 60°C (yield: 78%).

Step 2: Nitration at the 2-Position

Alternative Methods and Comparative Analysis

Microwave-Assisted Synthesis

A modified SNAr approach using microwave irradiation reduces reaction time:

Solid-Phase Mechanochemical Synthesis

Ball milling 2,6-dinitrobenzonitrile and piperidine (1:2.2 ratio) with Al₂O₃ as a grinding agent achieves 89% yield in 1 hour.

Reaction Parameters and Yield Optimization

Table 1. Comparative Analysis of Synthetic Methods

| Method | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| SNAr (Standard) | DMF | 80–90 | 4–6 | 85–92 | 98.5 |

| Nitration Pathway | H₂SO₄/HNO₃ | 0–5 | 2 | 70–75 | 97.0 |

| Microwave-Assisted SNAr | DMF | 100 | 0.25 | 88 | 98.0 |

| Mechanochemical | Solvent-free | 25 | 1 | 89 | 97.5 |

Purification and Characterization

Crystallization Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 8.21 (d, J=8.5 Hz, 1H, Ar-H), 7.89 (dd, J=8.5, 2.0 Hz, 1H, Ar-H), 7.65 (d, J=2.0 Hz, 1H, Ar-H), 3.45–3.50 (m, 4H, piperidine-H), 1.70–1.80 (m, 6H, piperidine-H).

-

IR : ν 2230 cm⁻¹ (C≡N), 1520 cm⁻¹ (asymmetric NO₂), 1345 cm⁻¹ (symmetric NO₂).

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions: 2-Nitro-6-piperidinobenzonitrile undergoes various chemical reactions, including:

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Boronic acids or esters, palladium catalysts, and suitable bases.

Major Products Formed:

Reduction: 2-Amino-6-piperidinobenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling Reactions: Biaryl compounds with extended conjugation.

Aplicaciones Científicas De Investigación

2-Nitro-6-piperidinobenzonitrile has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Nitro-6-piperidinobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperidine ring may enhance the compound’s ability to cross biological membranes and interact with target proteins or enzymes .

Comparación Con Compuestos Similares

Data Table: Comparative Properties of Selected Compounds

*Estimated values based on structural analogs.

Research Findings and Trends

Electronic Effects: The nitro group in 2-nitro-6-piperidinobenzonitrile deactivates the aromatic ring, directing electrophilic attacks to specific positions, while the piperidine group donates electrons via resonance, creating a unique electronic profile .

Solubility : Piperidine’s basicity may enhance solubility in acidic buffers (e.g., HCl), contrasting with purely nitro-substituted aromatics like nitrobenzene, which are hydrophobic .

Q & A

Q. What are the recommended safety protocols for handling 2-Nitro-6-piperidinobenzonitrile in laboratory settings?

- Methodological Answer : Use full-face respirators (N100/P3 filters) and flame-resistant, anti-static protective clothing when handling powdered forms due to potential inhalation hazards and flammability risks . Ensure fume hoods or well-ventilated workspaces to mitigate vapor exposure. Spills should be contained using inert absorbents (e.g., silica gel) and disposed of via approved waste facilities to prevent environmental contamination .

Q. How can researchers synthesize 2-Nitro-6-piperidinobenzonitrile, and what are common pitfalls in its preparation?

- Methodological Answer : A plausible route involves nitration of 6-piperidinobenzonitrile using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC to avoid over-nitration. Common issues include low yields due to competing side reactions (e.g., oxidation of the piperidine ring). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are optimal for characterizing 2-Nitro-6-piperidinobenzonitrile?

- Methodological Answer :

- NMR : Analyze aromatic proton shifts (δ 7.5–8.5 ppm for nitro-substituted benzene) and piperidine ring protons (δ 1.5–3.0 ppm).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.

- IR : Confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (NO₂ asymmetric stretch ~1520 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can contradictory spectral data for 2-Nitro-6-piperidinobenzonitrile be resolved?

- Methodological Answer : Cross-validate results using multiple techniques (e.g., X-ray crystallography for structural confirmation, high-resolution mass spectrometry for molecular formula). For ambiguous NMR signals, employ 2D experiments (COSY, HSQC) to resolve coupling patterns . Document solvent effects (e.g., DMSO vs. CDCl₃) that may alter chemical shifts.

Q. What computational approaches are suitable for predicting the reactivity of 2-Nitro-6-piperidinobenzonitrile?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic properties:

Q. How can researchers optimize reaction conditions to improve the yield of 2-Nitro-6-piperidinobenzonitrile derivatives?

- Methodological Answer : Use design of experiments (DoE) to test variables:

Q. What environmental impact assessments are critical for 2-Nitro-6-piperidinobenzonitrile?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀ tests) and biodegradability studies (OECD 301F). Monitor hydrolysis products in aqueous buffers (pH 4–9) to identify persistent metabolites. Use solid-phase extraction (SPE) followed by LC-MS for trace analysis .

Methodological Frameworks for Research Design

Q. How can the PICOT framework guide studies on 2-Nitro-6-piperidinobenzonitrile’s pharmacological potential?

- Methodological Answer :

- Population : Cell lines (e.g., HeLa) or animal models (e.g., murine).

- Intervention : Dose-dependent cytotoxicity assays.

- Comparison : Existing nitrile-based inhibitors (e.g., 4-Nitrobenzonitrile).

- Outcome : IC₅₀ values or apoptosis rates.

- Time : 24–72 hr exposure periods.

This structure ensures systematic hypothesis testing and literature alignment .

Q. What systematic review strategies are effective for aggregating data on nitro-aromatic compounds?

- Methodological Answer : Follow PRISMA guidelines:

Search databases (PubMed, SciFinder) using keywords: "nitrobenzonitrile derivatives," "piperidine pharmacology."

Screen for in vitro/in vivo studies with quality assessment (e.g., Jadad scale).

Meta-analyze toxicity data using fixed/random-effects models .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported decomposition temperatures for 2-Nitro-6-piperidinobenzonitrile?

- Methodological Answer :

Replicate experiments using differential scanning calorimetry (DSC) under inert (N₂) and oxidative (air) atmospheres. Compare thermograms with published data, noting heating rates (e.g., 10°C/min vs. 5°C/min) that affect observed decomposition points. Publish raw DSC curves for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.